molecular formula C10H11Cl2NO B1346089 Acetamide, 2-chloro-N-(m-chlorophenethyl)- CAS No. 34162-15-7

Acetamide, 2-chloro-N-(m-chlorophenethyl)-

Cat. No. B1346089
CAS RN: 34162-15-7
M. Wt: 232.1 g/mol
InChI Key: TUSYMIGVUIFCMK-UHFFFAOYSA-N
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Description

“Acetamide, 2-chloro-N-(m-chlorophenethyl)-” is a chemical compound with the empirical formula C10H11Cl2NO . It’s a derivative of acetamide, which is an organic compound that acts as a building block in the synthesis of various other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can influence its reactivity, stability, and applications. The specific physical and chemical properties of “Acetamide, 2-chloro-N-(m-chlorophenethyl)-” are not provided in the available resources .

Scientific Research Applications

Molecular Structure and Interactions

  • The molecular structure of acetamide derivatives, such as the title acetamide (2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide), shows a specific orientation of chlorophenyl rings with respect to thiazole rings. These molecules are linked via C—H⋯O intermolecular interactions, forming chains in a zigzag manner along specific axes, which is a notable feature in crystallography studies (Saravanan et al., 2016).

Supramolecular Assembly and Hydrogen Bonding

  • N-(2-chlorophenyl) acetamide and related compounds demonstrate intricate supramolecular assemblies and hydrogen bonding patterns. These interactions, including weak C—H⋯Cl/Br interactions, facilitate the formation of three-dimensional architectures. The detailed analysis of these interactions provides insights into the molecular behavior of acetamide derivatives (Hazra et al., 2014).

Chemical Synthesis and Characterization

  • The synthesis of various acetamide derivatives, such as 2-Chloro-N-(2,4-dinitrophenyl) acetamide, involves detailed spectroscopic and X-ray crystallography studies. The crystal structure reveals intricate intramolecular H-bonding and intermolecular interactions, which are critical for understanding the compound's chemical behavior. These compounds also exhibit solvatochromic effects, indicating their potential in various scientific applications (Jansukra et al., 2021).

Biological Interactions and Applications

  • The interactions of acetamide derivatives with biological molecules are studied through various methods. For instance, spectroscopic and quantum mechanical studies, combined with ligand-protein interactions, highlight the potential of benzothiazolinone acetamide analogs in medical and photovoltaic applications. The compounds' non-linear optical activity and interactions with biological targets like Cyclooxygenase 1 (COX1) are significant for designing new therapeutic agents (Mary et al., 2020).

properties

IUPAC Name

2-chloro-N-[2-(3-chlorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-7-10(14)13-5-4-8-2-1-3-9(12)6-8/h1-3,6H,4-5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSYMIGVUIFCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187768
Record name Acetamide, 2-chloro-N-(m-chlorophenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2-chloro-N-(m-chlorophenethyl)-

CAS RN

34162-15-7
Record name Acetamide, 2-chloro-N-(m-chlorophenethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034162157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-(m-chlorophenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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